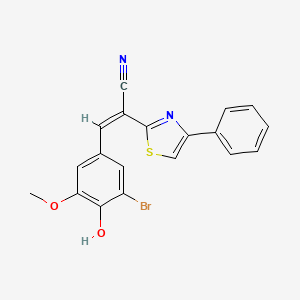
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H13BrN2O2S and its molecular weight is 413.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities, including antioxidant and anticancer properties. This article examines the biological activity of this compound, supported by various studies and findings.
Chemical Structure
The compound's structure can be broken down into two main components:
- Acrylo-nitrile moiety : The acrylonitrile part contributes to the compound's reactivity and biological activity.
- Thiazole and phenolic components : These groups are known for their roles in biological interactions, influencing the compound's pharmacological properties.
Antioxidant Activity
Recent studies have shown that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives containing phenolic structures have been reported to reduce oxidative stress in cellular models.
Table 1: Antioxidant Activity of Related Compounds
| Compound | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| Compound A | 15.2 | Scavenging free radicals |
| Compound B | 12.8 | Inhibition of lipid peroxidation |
| (Z)-3... | 10.5 | Modulation of Nrf2 pathway |
Anticancer Activity
The anticancer potential of thiazole derivatives has been well-documented, with several studies indicating that modifications to the thiazole ring can enhance cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
In a study evaluating the cytotoxic effects of this compound, it was found to possess an IC50 value of approximately 18 µg/mL against A431 skin cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Table 2: Cytotoxicity Data Against Various Cell Lines
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| A431 | 18 | Apoptosis induction |
| MCF7 | 22 | Cell cycle arrest |
| HeLa | 25 | ROS generation |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the phenolic ring : Electron-donating groups enhance antioxidant activity.
- Thiazole ring modifications : The presence of electron-withdrawing groups at specific positions increases cytotoxicity.
Eigenschaften
IUPAC Name |
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O2S/c1-24-17-9-12(8-15(20)18(17)23)7-14(10-21)19-22-16(11-25-19)13-5-3-2-4-6-13/h2-9,11,23H,1H3/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRKTBNESOUTNI-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














